(3S,4S)-Tetrahydrofuran-3,4-diamine

Description

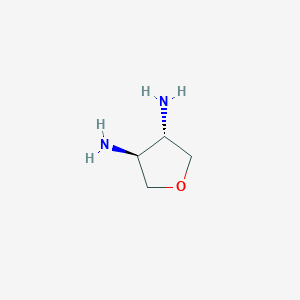

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-oxolane-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSJSRRUXSUNFA-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereochemical Control

Enantioselective and Diastereoselective Synthesis of the Tetrahydrofuran (B95107) Diamine Core

The creation of the tetrahydrofuran diamine core with the correct (3S,4S) configuration is the cornerstone of its synthesis. This involves strategies that can selectively form two adjacent chiral centers on the five-membered ring.

The use of chiral catalysts is a primary strategy for establishing the specific stereochemistry of (3S,4S)-Tetrahydrofuran-3,4-diamine. These catalysts create a chiral environment that directs the formation of one enantiomer over the other.

Nickel-catalyzed asymmetric cyclization represents an efficient method for constructing chiral tetrahydrofuran rings. rsc.org By employing a P-chiral bisphosphine ligand such as DI-BIDIME, researchers have successfully synthesized functionalized chiral tetrahydrofurans from O-alkynones with exceptional stereoselectivity and enantioselectivity, often achieving yields up to 99% and an enantiomeric ratio greater than 99:1. rsc.org This method is also scalable to the gram level without compromising enantioselectivity. rsc.org Another class of powerful catalysts includes D₄-symmetric dirhodium tetrakis(binaphthylphosphate) catalysts, which have proven highly effective for the enantioselective functionalization of unactivated C–H bonds, a key step in building complex molecular frameworks with high levels of asymmetric induction. acs.org

Table 1: Chiral Catalyst Systems for Tetrahydrofuran Synthesis

| Catalyst System | Substrate Type | Key Features | Reported Yield / Selectivity | Reference |

|---|---|---|---|---|

| Ni / DI-BIDIME | O-alkynones | Stereoselective intramolecular reductive cyclization | Up to 99% yield; >99:1 er | rsc.org |

| Rh₂(S-megaBNP)₄ | Diazoketones | C-H functionalization at unactivated tertiary sites | High enantioselectivity (up to 99% ee) | acs.org |

| Palladium / (R)-SEGPHOS | N-allyl benzamides | Enantioselective intramolecular carbonylative Heck reaction | Good yields and high enantioselectivities (up to 93% ee) | nih.gov |

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings, including the tetrahydrofuran scaffold, from simple, achiral starting materials. wikipedia.orgnih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile, such as an alkene or alkyne, to form a cyclic product. wikipedia.org

An efficient method for synthesizing substituted tetrahydrofurans involves the intermolecular 1,3-dipolar cycloaddition of aryl diazoesters with dipolarophiles like β-nitrostyrenes and cinnamaldehydes. rsc.org This approach allows for the stereoselective assembly of the tetrahydrofuran core. rsc.org In a conceptually related strategy for introducing diamine functionality, azidium ions can undergo a 1,3-dipolar cycloaddition with an alkene to form a 1,2,3-triazolinium ion. uky.edu Subsequent hydrogenation of this intermediate excises the central nitrogen atom to yield a 1,2-diamine, transferring the stereochemistry of the starting alkene to the final product. uky.edu These cycloaddition strategies are valuable for their ability to build molecular complexity in a single, often one-pot, step from readily available precursors. nih.gov

The Bischler-Napieralski reaction is a classic method for synthesizing nitrogen-containing heterocycles, specifically 3,4-dihydroisoquinolines, through the intramolecular cyclization of β-arylethylamides in acidic conditions. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction typically employs dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.org

While not directly reported for the synthesis of this compound, this reaction sequence is highly relevant for preparing complex diamine precursors. A synthetic strategy could involve an initial oxidative amidation to form the necessary amide substrate. researchgate.net For instance, a novel methodology for synthesizing dihydro-β-carboline derivatives employs an oxidative amidation-Bischler-Napieralski sequence. researchgate.net This powerful combination allows for the construction of intricate cyclic amine structures. nih.gov Conceptually, such a sequence could be adapted to create advanced precursors that, through subsequent transformations, could lead to the desired tetrahydrofuran diamine core.

Introducing the two amine groups with the correct stereochemistry is a critical step. Reductive amination of aldehyde precursors is a widely used and effective method for forming C-N bonds. organic-chemistry.org This reaction involves the condensation of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). youtube.com This process can be catalyzed by organocatalysts such as thiourea (B124793) for a metal-free approach. organic-chemistry.org

Another key strategy is the nucleophilic substitution of an activated alcohol derivative, such as a mesylate or tosylate, with an amine source. This is a standard and reliable transformation in organic synthesis. The synthesis of pachastrissamine, a natural product containing a substituted tetrahydrofuran ring, provides an example of building such structures from precursors with hydroxyl groups. nih.gov By converting the hydroxyl groups into good leaving groups, a stereospecific S_N2 reaction with an appropriate nitrogen nucleophile can install the amine functionality with inversion of configuration, allowing for precise stereochemical control.

Large-Scale Synthetic Optimization for Research and Industrial Applications

Moving from laboratory-scale synthesis to industrial production requires the development of robust, scalable, and cost-effective processes. For a valuable chiral intermediate like this compound, optimization is crucial.

The development of efficient catalytic systems is paramount for the large-scale synthesis of this compound and its derivatives, ensuring high yields and chemical purity. google.com Industrial processes aim to move away from methods that are difficult to scale, such as chiral chromatography, in favor of more convenient and high-throughput catalytic methods. google.com

Catalytic systems, such as the nickel/DI-BIDIME system for asymmetric cyclization, have demonstrated scalability to the gram level without a loss of enantioselectivity, making them suitable for larger-scale production. rsc.org The optimization of reaction conditions, including catalyst loading, solvent, and temperature, is essential to maximize yield and purity. Patent literature highlights the need for reliable and high-yield synthesis methods for producing derivatives of this compound, underscoring the industrial importance of efficient and scalable catalytic processes. google.comgoogle.com

Table 2: Comparison of Synthetic Strategies for Scalability

| Synthetic Method | Advantages for Scale-Up | Potential Challenges | Reference |

|---|---|---|---|

| Chiral Catalysis (e.g., Ni/DI-BIDIME) | High stereoselectivity, high yield, proven scalability to gram level. | Cost and availability of chiral ligands and metal catalysts. | rsc.org |

| 1,3-Dipolar Cycloaddition | Step-economic, builds complexity from simple precursors. | Control of regioselectivity and diastereoselectivity can be challenging. | rsc.orguky.edu |

| Crystallization-Induced Resolution | Can provide highly pure enantiomers and is a scalable purification method. | Yield depends on the efficiency of separating diastereomeric salts. | google.com |

Implementation of Continuous Flow Reactor Methodologies

The principles of continuous flow chemistry offer significant advantages for the synthesis of chiral molecules like this compound, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scale-up. thieme.de While a specific continuous flow synthesis for this exact diamine is not yet widely reported in the literature, the successful application of flow reactors to the synthesis of other chiral 1,2-diamino derivatives strongly suggests its feasibility and potential benefits. thieme.de

For instance, the enantioselective reduction of nitro enamines to chiral 1,2-diamino derivatives has been successfully demonstrated in micro- and mesoreactors, achieving high enantiomeric excess (>90% ee). thieme.de This type of transformation is conceptually similar to the reduction of a diazide or other nitrogen-containing precursor that could be employed in the synthesis of this compound.

A prospective continuous flow process for the final reduction step in the synthesis of this compound could involve pumping a solution of the diazide precursor through a packed-bed reactor containing a solid-supported hydrogenation catalyst, such as palladium on carbon. The use of a flow reactor would allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for achieving high conversion and selectivity. youtube.com Furthermore, the inherent safety advantages of flow chemistry, particularly when handling potentially energetic intermediates like azides and pressurized hydrogen gas, make it an attractive alternative to traditional batch processing. youtube.com

The potential benefits of implementing a continuous flow approach for the synthesis of this compound are summarized in the table below:

| Feature of Continuous Flow | Potential Advantage for Synthesis |

| Precise Parameter Control | Improved yield and stereoselectivity through fine-tuning of temperature, pressure, and residence time. |

| Enhanced Safety | Minimized risk when handling hazardous reagents like azides and hydrogen gas due to small reaction volumes. |

| Efficient Heat and Mass Transfer | Uniform reaction conditions, preventing hotspots and side reactions. |

| Facilitated Scale-Up | Increased production by extending run time rather than increasing reactor size. |

| Automation | Potential for integrated synthesis and purification steps. |

Purification and Isolation Techniques for High Enantiomeric Purity

Achieving high enantiomeric purity is paramount for the application of this compound in areas such as asymmetric catalysis and pharmaceutical synthesis. While stereoselective synthesis aims to produce the desired enantiomer in excess, purification techniques are often necessary to remove the residual unwanted enantiomer and other impurities.

A powerful method for the purification of chiral amines is the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic or enantiomerically enriched amine mixture with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.orgchiralpedia.com

In the context of a derivative of this compound, a patented method describes the use of (R)-mandelic acid as a resolving agent to effectively separate the desired (3S,4S) diastereomer from its (3S,4R) counterpart through crystallization. google.com This process provides a scalable and efficient alternative to preparative chiral chromatography, which can be costly and time-consuming, especially on an industrial scale. google.com The choice of solvent is critical in this process, as it significantly influences the solubility difference between the diastereomeric salts.

The general principle of purification by diastereomeric salt crystallization is outlined below:

Salt Formation: The mixture of enantiomers is treated with an enantiomerically pure chiral acid (the resolving agent) in a suitable solvent.

Crystallization: The solution is cooled or concentrated to induce the crystallization of the less soluble diastereomeric salt.

Isolation: The crystalline salt is isolated by filtration.

Liberation of the Amine: The pure diastereomeric salt is then treated with a base to liberate the free amine, now in high enantiomeric purity.

The efficiency of such a resolution can be very high, with the potential to achieve enantiomeric excess values greater than 99%. google.com

The following table illustrates the concept of diastereomeric salt resolution for a chiral amine:

| Step | Process | Purpose | Key Parameters |

| 1 | Reaction with Chiral Acid | Formation of diastereomeric salts | Choice of resolving agent and solvent |

| 2 | Fractional Crystallization | Separation of diastereomers based on solubility | Temperature, concentration, cooling rate |

| 3 | Filtration | Isolation of the less soluble diastereomeric salt | |

| 4 | Base Treatment | Liberation of the enantiomerically pure amine |

This method of purification by crystallization is particularly advantageous for large-scale production due to its operational simplicity and cost-effectiveness compared to chromatographic methods. google.com

Chemical Reactivity, Functionalization, and Derivative Synthesis

Fundamental Reaction Pathways

The reactivity of (3S,4S)-tetrahydrofuran-3,4-diamine is primarily dictated by the presence of the two primary amine groups and the tetrahydrofuran (B95107) ring. These functionalities allow for a range of chemical transformations.

The amine groups of this compound can undergo oxidation to yield various products. While specific studies on the direct oxidation of this particular diamine are not extensively detailed in the provided results, general principles of amine oxidation suggest that treatment with oxidizing agents like hydrogen peroxide could lead to the formation of corresponding hydroxylamines or nitroso compounds. The tetrahydrofuran ring itself can also be susceptible to oxidation under more forceful conditions. For instance, aerobic oxidation of the parent tetrahydrofuran (THF) molecule, catalyzed by iron(III) containing polyhedral oligomeric silsesquioxanes (POSS) compounds, has been shown to produce γ-butyrolactone as the major product, with 2-hydroxy-THF as a minor product. researchgate.net This suggests that under certain catalytic systems, the ether linkage of the tetrahydrofuran ring in this compound could potentially be cleaved.

| Reactant | Oxidizing Agent/Catalyst | Major Product(s) | Minor Product(s) |

| Tetrahydrofuran (THF) | Iron(III)-containing POSS compounds / O₂ | γ-Butyrolactone | 2-Hydroxy-THF, dihydroxy-THF isomer |

This table illustrates the oxidation products of the parent tetrahydrofuran ring, providing insight into potential reactions of the this compound core under similar conditions.

Reduction reactions involving this compound are also plausible, although less common than reactions involving its amine functionalities. The reduction of related oxadiazole-fused tetrahydrofuran derivatives has been documented. For example, bldpharm.comambeed.comoxadiazolo[3,4-b]pyrazine, which can be synthesized from a related diaminofurazan, is readily reduced to the corresponding 4,5,6,7-tetrahydro-derivative using sodium borohydride (B1222165) in a THF/methanol solvent system. usm.edu This indicates that the heterocyclic system containing the tetrahydrofuran moiety is stable to certain reducing agents. The synthesis of this compound itself often involves the reduction of a precursor molecule under specific conditions to achieve the desired stereochemistry.

The primary amine groups of this compound are nucleophilic and readily participate in substitution reactions. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. These reactions allow for the introduction of a wide array of functional groups, leading to diverse derivatives with potential applications in medicinal chemistry and materials science. For example, these amine groups can react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides, sulfonamides, and substituted amines, respectively.

Selective Functionalization of Amine Centers

A key challenge and opportunity in the chemistry of this compound is the selective functionalization of its two amine groups. Due to their similar reactivity, achieving mono-functionalization requires careful control of reaction conditions and the use of protecting groups.

Protecting group strategies are essential for controlling the reactivity of the two amine centers in this compound. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines. For instance, the synthesis of 3-N-Boc-cis-tetrahydrofuran-3,4-diamine highlights the use of the Boc group to protect one of the amine functionalities, allowing for selective reaction at the other amine. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions.

Sulfonyl-based protecting groups, such as those derived from sulfinyl systems, also offer a means for differential protection. csic.es These groups can be introduced onto the amine and later removed under specific reductive conditions, providing an orthogonal protection strategy to the acid-labile Boc group. csic.es

The ability to selectively protect one amine group allows for the synthesis of mono-functionalized derivatives of this compound. For example, a mono-Boc protected diamine can be reacted with an electrophile to introduce a substituent on the free amine. Subsequent deprotection of the Boc group can then yield a mono-substituted product or allow for the introduction of a different functional group at the second amine position.

Bis-functionalization, where both amine groups are reacted with the same reagent, is more straightforward and can be achieved by using at least two equivalents of the electrophile. This approach leads to symmetrical derivatives. The synthesis of various substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides often involves the reaction of both amine groups, showcasing the creation of bis-functionalized structures. google.com

| Functionalization Strategy | Key Reagents/Protecting Groups | Resulting Derivative Type |

| Mono-functionalization | tert-Butoxycarbonyl (Boc), Sulfonyl groups | Asymmetrical derivatives |

| Bis-functionalization | Excess electrophile | Symmetrical derivatives |

This table summarizes the strategies for achieving selective functionalization of the amine centers in this compound.

Strategic Applications in Complex Organic Synthesis

Utilization as a Chiral Building Block in Multistep Synthesis

The inherent chirality of (3S,4S)-tetrahydrofuran-3,4-diamine makes it a sought-after starting material in multistep synthetic routes. Its well-defined stereocenters at the C3 and C4 positions guide the formation of new stereocenters in subsequent reactions, a crucial aspect of modern synthetic chemistry.

Construction of Complex Chiral Molecules and Natural Product Intermediates

This diamine serves as a fundamental scaffold for the assembly of complex chiral molecules. Its rigid cyclic structure provides a predictable framework, influencing the stereochemical outcome of reactions. Chemists utilize this feature to construct intermediates for natural products, which often possess multiple chiral centers and complex architectures. The defined stereochemistry of the tetrahydrofuran (B95107) ring is instrumental in achieving high diastereoselectivity during the synthesis of these intricate structures. nih.govnih.gov

Design and Synthesis of Novel Heterocyclic Scaffolds

The diamine functionality of this compound allows for its incorporation into a variety of heterocyclic systems. bldpharm.com By reacting the amine groups with suitable reagents, chemists can construct novel ring systems with predetermined stereochemistry. This approach is valuable in medicinal chemistry and materials science, where the three-dimensional shape of a molecule dictates its function.

Precursor in the Synthesis of Specialty Chemicals and Advanced Materials

Beyond its role in fundamental organic synthesis, this compound is a key precursor for a range of specialty chemicals and advanced materials. bldpharm.com Its unique structural features are imparted to the final products, leading to materials with tailored properties.

Preparation of Complex Phosphazene Derivatives

The reaction of this compound with phosphazene precursors yields complex derivatives with specific chiral environments. bldpharm.com These reactions often involve the substitution of chlorine atoms on a phosphazene ring with the diamine, leading to new chiral ligands or materials.

Table 1: Synthesis of Phosphazene Derivatives

| Reactant | Product | Application |

| Tetrachloromonospirocyclotriphosphazenes | Chiral phosphazene derivatives | Asymmetric catalysis, materials science |

Integration into Polymeric and Resin Systems

The diamine can be incorporated into polymeric backbones or used as a cross-linking agent in resin systems. nih.govbldpharm.com This integration can introduce chirality into the polymer, potentially influencing its physical properties, such as its interaction with other chiral molecules or its optical activity.

Table 2: Polymer and Resin Applications

| Polymer/Resin Type | Role of Diamine | Potential Properties |

| Polyamides | Monomer | Chirality, altered thermal stability |

| Epoxy Resins | Curing agent | Modified cross-linking, altered mechanical properties |

Role in the Synthesis of Molecules with Biological Relevance (e.g., Nucleoside Analogues)

The structural similarity of the tetrahydrofuran core to the ribose sugar found in nucleosides makes this compound an attractive starting material for the synthesis of nucleoside analogues. nih.gov These modified nucleosides are of significant interest in the development of antiviral and anticancer agents. google.com

Table 3: Synthesis of Biologically Relevant Molecules

| Target Molecule Class | Synthetic Strategy | Potential Biological Activity |

| Nucleoside Analogues | Modification of the tetrahydrofuran ring and attachment of a nucleobase | Antiviral, anticancer |

Mechanistic Insights and Computational Chemistry Studies

Computational Modeling of Stereoselectivity and Chiral Induction

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. rsc.orgresearchgate.net It allows for the calculation of properties related to a molecule's interaction with light, such as absorption and emission spectra. rsc.orgresearchgate.net For a chiral molecule like (3S,4S)-Tetrahydrofuran-3,4-diamine, TD-DFT is particularly useful for predicting its electronic circular dichroism (ECD) spectrum, which provides information about its absolute configuration and chiroptical properties. acs.org

The application of TD-DFT can elucidate the nature of electronic transitions, for instance, identifying whether they are localized on the tetrahydrofuran (B95107) ring, the amine groups, or involve charge transfer between different parts of the molecule. scirp.org This understanding is crucial for applications in photochemistry and in the design of molecular sensors.

While specific TD-DFT studies on this compound are not extensively reported in the literature, we can infer the type of data that would be generated from such a study based on calculations performed on similar chiral molecules and amines. scirp.orgnih.gov

Table 1: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |

| S1 | 4.85 | 0.002 | HOMO -> LUMO | n -> σ |

| S2 | 5.23 | 0.015 | HOMO-1 -> LUMO | n -> σ |

| S3 | 5.68 | 0.110 | HOMO -> LUMO+1 | Rydberg |

| S4 | 6.02 | 0.250 | HOMO-2 -> LUMO | π -> π* (if conjugated) |

Note: This table is illustrative and presents hypothetical data to demonstrate the typical output of a TD-DFT calculation. HOMO refers to the Highest Occupied Molecular Orbital and LUMO to the Lowest Unoccupied Molecular Orbital.

The data in such a table would reveal the energies of the lowest singlet excited states, their corresponding probabilities (oscillator strengths), and the nature of the electronic transitions. scirp.org For instance, transitions with low oscillator strengths are typically "dark" states, not readily observed in absorption spectra, while those with high oscillator strengths correspond to strong absorptions.

Rational Design of Derivatives and Catalysts through Computational Approaches

Computational chemistry provides a framework for the rational design of new molecules with tailored properties, moving beyond trial-and-error synthesis. tu-freiberg.dersc.org For this compound, computational methods can be employed to design derivatives with enhanced catalytic activity, selectivity, or specific binding properties.

This process often involves:

Structural Modification: In silico modifications to the parent structure, such as adding or changing substituents on the amine groups or the tetrahydrofuran ring.

Property Calculation: Using methods like DFT to calculate key properties of the designed derivatives, such as their steric bulk, electronic properties (e.g., donor-acceptor characteristics), and conformational preferences. rsc.org

Catalyst-Substrate Docking: Modeling the interaction of the designed ligand (as part of a metal complex) with a substrate to predict the stereochemical outcome of a reaction. rsc.org This can help in understanding the origins of enantioselectivity. rsc.org

For example, in designing a catalyst for asymmetric hydrogenation, computational studies could model the transition states for the formation of both enantiomeric products. rsc.org By comparing the energies of these transition states for a series of modified ligands, one can identify derivatives that are predicted to give higher enantiomeric excess.

Table 2: Illustrative Computational Data for the Rational Design of this compound Based Catalysts

| Derivative | Substituent on Amines | Calculated Steric Hindrance (Å) | HOMO Energy (eV) | Predicted Enantiomeric Excess (%) |

| Parent | -H | 3.5 | -5.8 | 85 |

| Derivative 1 | -CH3 | 4.2 | -5.6 | 92 |

| Derivative 2 | -Ph | 6.8 | -6.1 | 75 |

| Derivative 3 | -CF3 | 4.5 | -6.5 | 95 |

Note: This table is illustrative. The predicted enantiomeric excess would be derived from the calculated energy difference between the diastereomeric transition states leading to the major and minor products.

Such computational screening allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. researchgate.nettohoku.ac.jp The insights gained from these computational approaches are invaluable for advancing the application of this compound in catalysis and materials science.

Applications in Asymmetric Catalysis and Ligand Design

Synthesis and Characterization of Chiral Metal-Diamine Complexes

The synthesis of chiral metal complexes using (3S,4S)-Tetrahydrofuran-3,4-diamine typically involves the reaction of the diamine with a suitable metal precursor. The two nitrogen atoms of the amine groups act as Lewis bases, donating their lone pair of electrons to a metal center to form a stable chelate ring. This process establishes a rigid chiral scaffold that can influence the stereochemical outcome of a catalyzed reaction. While specific protocols for this exact ligand are proprietary or less documented in broad literature, the general synthesis of chiral diamine complexes, for example with rhodium, often involves reacting the diamine with a metal halide precursor like RhCl₃ in a suitable solvent, such as ethanol.

As a C₂-symmetric molecule, this compound primarily functions as a bidentate ligand. The two amine groups coordinate to a single metal atom, forming a five-membered chelate ring. This coordination mode is favored due to the thermodynamic stability of such rings (the chelate effect). The rigid furan (B31954) ring backbone locks the conformation of the chelate ring, which in turn creates a predictable and well-defined chiral pocket around the metal's active site. This rigidity is a key advantage over more flexible linear diamines, as it reduces the number of possible transition states in a catalytic cycle, often leading to higher enantioselectivity. The coordination can result in various geometries, such as square planar or octahedral, depending on the metal ion and the presence of other ligands.

The relationship between the structure of a chiral catalyst and its activity is paramount in asymmetric catalysis. For ligands like this compound, key structural features that influence catalytic performance include:

Ligand Rigidity : The fused ring system imparts high rigidity, which is known to enhance enantioselectivity.

Stereochemistry : The specific (3S,4S) configuration dictates the absolute stereochemistry of the chiral environment. Studies on other chiral diamines have shown that even a change in stereoisomer (e.g., from cis to trans) can dramatically alter or even reverse the enantioselectivity of the resulting catalyst.

Symmetry : The C₂-symmetry of the ligand simplifies the number of possible diastereomeric transition states, which is often beneficial for achieving high enantiomeric excess (ee). High-symmetry arrangements in dirhodium complexes, for instance, have been shown to be advantageous in limiting the number of binding orientations for a substrate. acs.orgnih.gov

Modifications to the diamine structure, such as the addition of bulky substituents, are a common strategy to tune the steric and electronic properties of the catalyst to optimize it for a specific reaction.

Enantioselective Catalysis in Diverse Reaction Classes

Chiral diamine complexes are workhorses in asymmetric catalysis, employed across a wide spectrum of chemical transformations to produce enantiomerically enriched products.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. Its asymmetric variant is crucial for synthesizing complex chiral molecules. Chiral diamine-based catalysts, often in combination with a metal, are effective in this transformation. They operate by forming a chiral enamine intermediate with a ketone or aldehyde donor, which then attacks the Michael acceptor (like a nitroalkene) in a highly controlled, face-selective manner. While specific data for this compound in this context is not widely reported, other chiral primary-secondary diamines have proven highly effective. rsc.org For instance, catalysts based on the bipyrrolidine scaffold have been used for the Michael addition of aldehydes and ketones to nitrostyrene, achieving high yields and stereoselectivities. nih.gov

Table 1: Illustrative Performance of a Chiral Diamine Catalyst in the Asymmetric Michael Addition of Ketones to Nitroolefins (Data based on a bispidine-derived primary-secondary diamine catalyst, serving as an example for this reaction class)

| Michael Acceptor | Ketone Donor | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| β-Nitrostyrene | Cyclohexanone | 95 | 99:1 | 96 |

| β-Nitrostyrene | Acetone | 99 | - | 93 |

| (E)-1-Nitro-3-phenylprop-1-ene | Cyclohexanone | 92 | 98:2 | 97 |

Source: Adapted from research on bispidine-based chiral diamine catalysts. rsc.org

The ring-opening polymerization (ROP) of cyclic esters like lactide is the primary industrial method for producing high molecular weight, biodegradable polyesters such as polylactic acid (PLA). Controlling the stereochemistry during polymerization is essential for tuning the physical properties of the resulting polymer. Chiral metal complexes, including those with diamine-based ligands, are instrumental in stereoselective ROP. sioc-journal.cnrsc.org The mechanism often involves the coordination of the lactide monomer to the chiral metal center, followed by nucleophilic attack from an initiator (like an alcohol) or the growing polymer chain. The chiral ligand environment dictates which enantiomer of racemic lactide is polymerized preferentially (kinetic resolution) or how the monomers are linked (stereocontrol), leading to isotactic, syndiotactic, or heterotactic PLA. nih.govacs.org While the use of this compound itself is not prominently documented for lactide ROP, chiral organocatalysts like Takemoto's thiourea-amine catalysts have demonstrated high isoselectivity in the ROP of racemic lactide. acs.org

Table 2: Example of Isoselective Ring-Opening Polymerization of rac-Lactide with a Chiral Organocatalyst (Data based on Takemoto's (S,S)-thiourea-amine catalyst, serving as an example for this reaction class)

| Catalyst | Monomer | Conversion (%) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Selectivity Factor (s) |

| (S,S)-TUC | rac-Lactide | 93 | 18.1 | 1.15 | 5.0 (favors D-Lactide) |

| (R,R)-TUC | rac-Lactide | 95 | 18.5 | 1.12 | 4.6 (favors L-Lactide) |

Source: Adapted from research on chiral thiourea-amine organocatalysts. acs.org Mₙ = Number-average molecular weight, PDI = Polydispersity Index.

Beyond the aforementioned reactions, this compound has been noted for its effectiveness in other important chiral transformations. A key documented application is in catalytic asymmetric hydrogenation. Research findings indicate that the specific (3S,4S) configuration of this diamine enhances enantioselectivity in the hydrogenation of certain substrates to produce chiral alcohols. In these processes, it has been shown to outperform analogous catalysts based on more flexible, linear diamines, a fact that underscores the benefit of its rigid, cyclic structure. Such hydrogenations are typically catalyzed by complexes of metals like ruthenium, rhodium, or iridium, where the chiral diamine ligand is essential for differentiating between the two faces of the prochiral substrate.

Catalyst Robustness, Recyclability, and Efficiency Studies

In the broader context of asymmetric catalysis, the development of recyclable catalysts is a significant focus. For instance, various strategies have been explored for other chiral diamine-based catalysts, such as immobilizing them on polymeric supports or utilizing ionic liquid phases to facilitate catalyst recovery and reuse. rsc.org These approaches have, in some cases, allowed for multiple reaction cycles with minimal loss of catalytic activity and enantioselectivity. rsc.org

The efficiency of a catalyst is often quantified by its turnover number (TON) and turnover frequency (TOF). A high TON indicates that a single catalyst molecule can convert a large number of substrate molecules before becoming inactive, signifying a robust and long-lasting catalyst. A high TOF points to a high reaction rate. For example, studies on other complex chiral catalysts, such as certain dirhodium tetrakis(binaphthylphosphate) catalysts, have reported impressive turnover numbers, reaching up to 29,400 in specific C-H functionalization reactions. acs.org Similarly, highly efficient iridium complexes with other types of chiral ligands have achieved TONs as high as 4.5 million in the hydrogenation of aryl ketones. nih.gov

While these examples highlight the general goals and achievements in the field of asymmetric catalysis, specific data tables detailing the performance of this compound-derived catalysts in terms of recycling cycles, TONs, and TOFs across various reactions are not readily found in the surveyed literature. The thermal stability of cyclic diamines can be a limiting factor compared to their linear counterparts, with some cyclic structures showing degradation at lower temperatures. This aspect would be a critical consideration in the design and application of catalysts based on the this compound scaffold, particularly for reactions requiring elevated temperatures.

Future research into catalysts derived from this compound would benefit from systematic studies focused on quantifying their robustness, recyclability, and efficiency to fully assess their potential for practical applications in asymmetric synthesis.

Comparative Studies with Analogous Chiral Diamines

Stereoisomeric and Diastereomeric Comparisons (e.g., (3R,4R), (3R,4S) isomers)

The spatial arrangement of the two amine groups on the tetrahydrofuran (B95107) ring is critical to the molecule's function. The three key stereoisomers are the enantiomeric pair, (3S,4S) and (3R,4R), and the meso diastereomer, (3R,4S).

The stereochemistry of the diamine ligand directly dictates the chiral environment of a metal catalyst, thereby influencing both reactivity and the degree of enantioselectivity. The trans-isomers, (3S,4S) and (3R,4R), possess C2 symmetry, a highly desirable feature in chiral ligands. wikipedia.org This symmetry can reduce the number of possible transition states in a catalytic reaction, often leading to higher enantioselectivity. wikipedia.org For instance, the (3S,4S) configuration is noted for enhancing enantioselectivity in catalytic asymmetric hydrogenations to produce chiral alcohols. Both the (3S,4S) and (3R,4R) isomers are frequently used as chiral building blocks in asymmetric catalysis.

In contrast, the cis-isomer, (3R,4S), is a meso compound and lacks C2 symmetry. This fundamental structural difference means it interacts with other chiral molecules in a distinct manner. While the C2-symmetric isomers are prized for inducing high stereoselectivity in catalysis, the meso (3R,4S) isomer is often utilized in different contexts, such as a building block for pharmaceutical intermediates where its specific stereochemistry is required for a target molecule or for processes involving chiral resolution. The differing applications highlight how stereochemistry governs the function and performance of these molecules.

Illustrative Comparison of Stereoisomer Application in Catalysis

| Isomer | Symmetry | Typical Application Focus | Expected Catalytic Outcome |

|---|---|---|---|

| (3S,4S)-Tetrahydrofuran-3,4-diamine | C₂ (Chiral) | Asymmetric Catalysis Ligand | High Enantioselectivity |

| (3R,4R)-Tetrahydrofuran-3,4-diamine | C₂ (Chiral) | Asymmetric Catalysis Ligand | High Enantioselectivity (opposite enantiomer to (3S,4S)) |

| (3R,4S)-Tetrahydrofuran-3,4-diamine | Cₛ (Meso/Achiral) | Pharmaceutical Intermediate / Achiral Ligand | Low to No Enantioselectivity |

The difference in the spatial orientation of the amine groups between the trans ((3S,4S)/(3R,4R)) and cis ((3R,4S)) isomers leads to divergent spatial interactions within a chiral environment. When a trans-isomer chelates to a metal center, the two amine groups and the rigid tetrahydrofuran backbone create a well-defined, C2-symmetric chiral pocket. This conformationally restricted environment effectively shields two quadrants around the metal center, forcing an incoming substrate to approach from a specific trajectory, thus leading to the preferential formation of one enantiomer. nih.gov

The cis-(3R,4S) diastereomer, with both amine groups on the same face of the tetrahydrofuran ring, creates a different chelation geometry. This results in a Cₛ-symmetric complex which is achiral, unless the ring puckering creates some conformational chirality. This different geometry leads to distinct steric and electronic interactions with the substrate compared to the C₂-symmetric complexes. These divergent interactions are the reason why the C2-symmetric isomers are effective for asymmetric induction, while the meso isomer is not. wikipedia.org

Analogues with Different Ring Systems (e.g., Pyrrolidine (B122466), Cyclohexane (B81311) Diamines)

Comparing the tetrahydrofuran-based diamine to analogues with different carbocyclic or heterocyclic scaffolds, such as those based on pyrrolidine or cyclohexane, reveals the impact of the ring system itself on catalytic performance.

The nature of the cyclic backbone—its size, flexibility, and the presence of heteroatoms—profoundly affects a ligand's ability to induce chirality.

Ring Heteroatom: The oxygen atom in the tetrahydrofuran ring of this compound makes it electronically different from an all-carbon cyclohexane ring or a nitrogen-containing pyrrolidine ring. The oxygen atom can influence the electronic properties of the adjacent carbon atoms and may participate in secondary interactions, such as hydrogen bonding, which can affect the stability and geometry of the transition state.

Conformational Rigidity: The five-membered tetrahydrofuran ring provides a rigid and predictable scaffold. This rigidity is beneficial for creating a well-defined chiral pocket. In contrast, cyclohexane-based diamines can be more conformationally flexible, which can sometimes be detrimental to enantioselectivity if it leads to multiple, low-energy transition states. acs.org However, this flexibility can also be advantageous in certain systems.

Comparative Features of Chiral Diamine Scaffolds

| Feature | This compound | Chiral Pyrrolidine Diamine | Chiral Cyclohexane Diamine |

|---|---|---|---|

| Ring System | 5-membered, Heterocyclic (Oxygen) | 5-membered, Heterocyclic (Nitrogen) | 6-membered, Carbocyclic |

| Key Structural Trait | Rigid furanose backbone, C₂-Symmetric | Pucker conformations, C₂-Symmetric | Chair conformations, C₂-Symmetric |

| Electronic Influence | Ring oxygen can act as H-bond acceptor | Ring nitrogen can be functionalized | Primarily steric influence |

| Impact on Catalysis | Provides a well-defined, rigid chiral pocket | Versatile scaffold, tunable via N-substituents | Widely used, effective but can have conformational flexibility issues acs.org |

The design of effective chiral ligands for asymmetric catalysis is guided by several key principles, many of which can be understood by comparing ligands like this compound with other successful classes.

A dominant principle for decades has been the use of C2-symmetric ligands. nih.gov The C2 symmetry in this compound, as with other ligands like DIOP and DuPhos, simplifies the catalytic system by reducing the number of unique diastereomeric transition states, which is often key to achieving high enantioselectivity. wikipedia.orgnih.gov

Another core principle is the creation of a rigid and well-defined chiral environment. The tetrahydrofuran backbone provides this rigidity. This contrasts with more flexible ligands where the conformational freedom can make predicting or controlling the stereochemical outcome more challenging. The substituents at the stereogenic centers are positioned to shield the metal's coordination site, effectively creating a "chiral fence" that directs the substrate's approach. wikipedia.orgnih.gov

Finally, the modularity of a ligand class is an important design consideration, allowing for fine-tuning. While the tetrahydrofuran core of this compound is fixed, modifications can be made to the amine groups. This concept is highly evolved in other ligand families, such as bis(oxazolines) or P,N-ligands, where variations in substituents allow a ligand to be tailored for a specific catalytic process. nih.gov More recently, even achiral components like counterions are being considered as a design element to tune the conformation and performance of a chiral catalyst. acs.org The study of this compound and its analogues reinforces the central importance of symmetry, rigidity, and steric/electronic tuning in the rational design of effective chiral ligands.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.